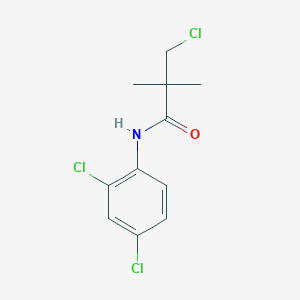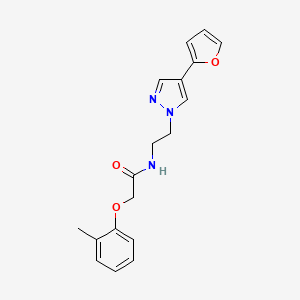
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as FEPA, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. FEPA is a pyrazole-based compound that has been synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood. However, it has been proposed that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its biological activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a role in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the regulation of inflammation and immune response. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of cancer growth and progression. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to scavenge free radicals, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is easy to synthesize and has a high yield. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising compound for further research. However, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide also has some limitations for lab experiments. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the research on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The first direction is to further investigate the mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Understanding the mechanism of action will help in the development of more specific and effective drugs. The second direction is to study the pharmacokinetics and pharmacodynamics of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide in vivo. This will help in the development of dosage and administration guidelines for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The third direction is to test the safety and efficacy of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide in clinical trials. This will help in the development of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the fourth direction is to develop N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide analogs that have improved pharmacokinetics and pharmacodynamics. This will help in the development of more potent and specific drugs.
Synthesemethoden
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of o-tolyloxyacetic acid with 4-(furan-2-yl)-1H-pyrazole-1-amine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then heated at 80°C for 6 hours to obtain the desired product. The yield of the synthesis is around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been tested in vitro and in vivo for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been tested for its anti-cancer activity and has been found to induce apoptosis in cancer cells. Additionally, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have anti-oxidant properties and can scavenge free radicals.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUPSQEOVATBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

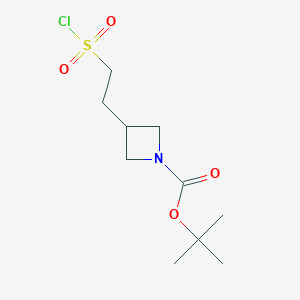
![1-(4-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2949967.png)
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)

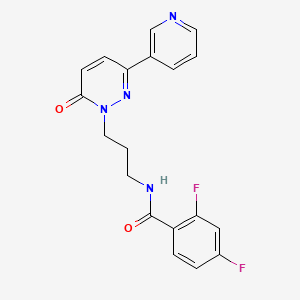


![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)
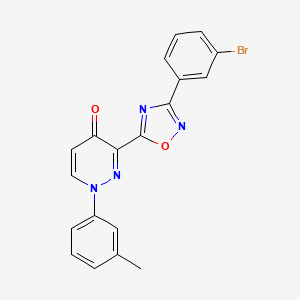
![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
